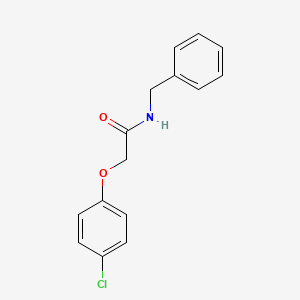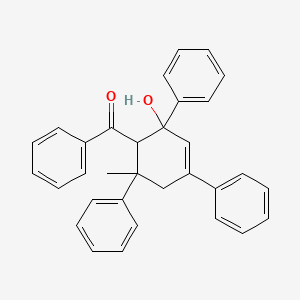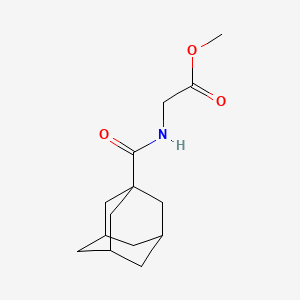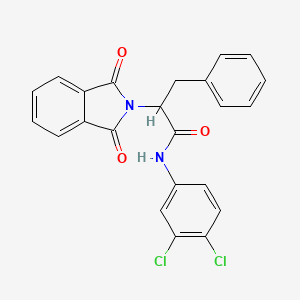
N-benzyl-2-(4-chlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-2-(4-chlorophenoxy)acetamide, commonly known as BCPA, is a chemical compound that belongs to the class of benzylamides. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 295.78 g/mol. BCPA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
作用機序
The mechanism of action of BCPA is not fully understood, but several studies have suggested that it may modulate cellular signaling pathways by inhibiting the activity of protein kinases. BCPA has been shown to inhibit the activity of several protein kinases, including protein kinase A, protein kinase C, and mitogen-activated protein kinase. The inhibition of these kinases may lead to the modulation of cellular processes, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
BCPA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BCPA can inhibit the growth of cancer cells, reduce inflammation, and modulate neuronal activity. In vivo studies have shown that BCPA can reduce tumor growth in animal models, reduce inflammation in animal models of arthritis, and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
BCPA has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used in a wide range of assays. BCPA has also been shown to have low toxicity and does not have any known drug interactions. However, BCPA has some limitations for use in lab experiments. It has limited solubility in aqueous solutions, which can limit its use in some assays. Additionally, the mechanism of action of BCPA is not fully understood, which can make it difficult to interpret the results of some experiments.
将来の方向性
There are several future directions for research on BCPA. One direction is to further investigate the mechanism of action of BCPA to better understand how it modulates cellular signaling pathways. Another direction is to explore the potential therapeutic applications of BCPA in the treatment of various diseases. Additionally, future research could focus on developing new derivatives of BCPA with improved solubility and potency.
Conclusion
In conclusion, BCPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It can be easily synthesized using a one-pot reaction and has been extensively studied for its potential therapeutic applications. Although the mechanism of action of BCPA is not fully understood, it has been shown to modulate cellular signaling pathways and have several biochemical and physiological effects. BCPA has several advantages for use in lab experiments, but also has some limitations. Future research on BCPA could lead to the development of new therapeutic agents and a better understanding of its mechanism of action.
合成法
BCPA can be synthesized through a simple and efficient method using a one-pot reaction. The synthesis involves the reaction of 4-chlorophenol with benzylamine in the presence of acetic anhydride to form N-benzyl-4-chlorophenol. The resulting product is then reacted with chloroacetyl chloride in the presence of triethylamine to form BCPA. The yield of the synthesis process is high, and the purity of the product can be easily achieved through recrystallization.
科学的研究の応用
BCPA has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, BCPA has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, BCPA has been used as a tool compound to study the role of benzylamides in modulating cellular signaling pathways. In biochemistry, BCPA has been used as a probe to study the interaction between proteins and small molecules.
特性
IUPAC Name |
N-benzyl-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-6-8-14(9-7-13)19-11-15(18)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVXCGZAOOWKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203074 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5173279.png)
![methyl 4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5173289.png)


![1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)](/img/structure/B5173318.png)

![4-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]amino}butanoic acid](/img/structure/B5173333.png)
![4-(3-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5173341.png)
![N-(1-{1-[3-(4-fluorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5173346.png)
![methyl 2-mercapto-1-methyl-4-oxo-7-(2-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5173365.png)
![2-phenoxyethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5173370.png)
![N-(2-{[4-(diethylamino)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5173377.png)
![N-[4-(N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}ethanehydrazonoyl)phenyl]propanamide](/img/structure/B5173384.png)